N'-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique molecular structureIts molecular formula is C16H15Br2N3O3, and it has a molecular weight of 457.117 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2,5-dibromo-3,4-dihydroxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide
- 3-Bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]benzohydrazide
Uniqueness
N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C16H15Br2N3O3 |
---|---|
Molecular Weight |
457.12 g/mol |
IUPAC Name |
N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H15Br2N3O3/c1-9-2-4-11(5-3-9)19-8-13(22)21-20-7-10-6-12(17)15(23)16(24)14(10)18/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+ |
InChI Key |
LPBMSHPCAAUUQC-IFRROFPPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2Br)O)O)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2Br)O)O)Br |
Origin of Product |
United States |
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